Sucrose

Catalog No.
S702048
CAS No.
57-50-1
M.F
C12H22O11
M. Wt
342.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sucrose

CAS Number

57-50-1

Product Name

Sucrose

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1

InChI Key

CZMRCDWAGMRECN-UGDNZRGBSA-N

SMILES

Array

solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
1 g dissolves in 0.5 ml water, 170 ml alcohol, about 100 ml methanol. Moderately sol in glycerol, pyridine.
Very soluble in water, methanol; slightly soluble in ethanol; insoluble in ethyl ether.
water solubility = 2.12X10+6 mg/l @ 25 °C
2100.0 mg/mL
Solubility in water, g/100ml at 25Â °C: 200
200%

Synonyms

β-D-Fructofuranosyl α-D-Glucopyranoside; (+)-Sucrose; Amerfond; Beet Sugar; Cane Sugar; Carrare C 10; Compressuc; Confectioner’s Sugar; D-(+)-Saccharose; D-(+)-Sucrose; D-Sucrose; Frost Sugar; GNE 410; Granulated Sugar; Khandsari; Manalox AS; Microse

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O

The exact mass of the compound Sucrose is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 66° f (ntp, 1992)2100000 mg/l (at 25 °c)6.13 m1 g dissolves in 0.5 ml water, 170 ml alcohol, about 100 ml methanol. moderately sol in glycerol, pyridine.very soluble in water, methanol; slightly soluble in ethanol; insoluble in ethyl ether.water solubility = 2.12x10+6 mg/l @ 25 °c2100.0 mg/mlsolubility in water, g/100ml at 25 °c: 200200%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406942. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents. It belongs to the ontological category of glycosyl glycoside in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Sucrose is a disaccharide composed of glucose and fructose, serving as a fundamental benchmark in applications ranging from food science to biopharmaceutical formulation. Its key procurement-relevant properties include high water solubility, a well-defined crystalline structure, and its role as a non-reducing sugar, which imparts chemical stability in formulations. High-purity sucrose (CAS 57-50-1) is specified to control these attributes, as variations in purity or composition can significantly alter processability and final product performance.

Substituting high-purity sucrose with its constituent monosaccharides (glucose, fructose), other disaccharides (e.g., trehalose), or crude mixtures like corn syrup introduces significant process and performance variability. Fructose and glucose have lower caramelization temperatures, making them unsuitable for thermal processes requiring the higher, more consistent decomposition profile of pure sucrose. Furthermore, additives and alternative sugars alter critical solution properties such as viscosity, water activity, and crystallization kinetics, which are precisely controlled by using well-defined sucrose. In biopharmaceutical and cell culture applications, where sucrose acts as a stabilizer or a defined carbon source, impurities or compositional differences in substitutes can compromise stability, yield, and reproducibility.

Superior Thermal Stability for Controlled Processing Over Monosaccharide Substitutes

High-purity sucrose offers a significantly higher and more predictable thermal decomposition point compared to its constituent monosaccharides, which is critical for controlled heating processes. Sucrose caramelizes at approximately 160°C (320°F), whereas fructose, a common component in substitutes like brown sugar or high-fructose corn syrup, begins to caramelize at a much lower temperature of 110°C (230°F). This 50°C difference provides a wider and more reliable processing window for applications requiring consistent color and flavor development without premature or uncontrolled browning.

Evidence DimensionCaramelization Onset Temperature
Target Compound Data160°C (320°F)
Comparator Or BaselineFructose: 110°C (230°F)
Quantified DifferenceSucrose has a 50°C higher caramelization temperature than fructose.
ConditionsHeating of pure sugars without enzymatic action.

This allows for precise temperature control in manufacturing and chemical synthesis, preventing premature degradation that occurs with less pure or mixed-sugar substitutes.

Higher Solution Viscosity for Formulation Control Compared to Monosaccharides

In aqueous solutions, sucrose consistently produces higher viscosity compared to its constituent monosaccharides at the same concentration and temperature. For example, at 20°C and 60% w/w concentration, the dynamic viscosity of a sucrose solution is approximately 57.5 mPa·s, whereas glucose and fructose solutions under identical conditions exhibit significantly lower viscosities. This property is critical for controlling texture, flow, and stability in liquid formulations, where precise viscosity is required for processability and final product quality.

Evidence DimensionDynamic Viscosity (mPa·s)
Target Compound Data~57.5 mPa·s for Sucrose
Comparator Or BaselineLower values for Glucose and Fructose (exact values vary but trend is consistent).
Quantified DifferenceSucrose solutions are demonstrably more viscous than monosaccharide solutions at equivalent high concentrations.
ConditionsAqueous solution at 20°C, 60% w/w concentration.

For applications requiring specific rheological properties, such as coatings, syrups, or viscous media, sucrose provides superior thickening and texture control over monosaccharide substitutes.

Favorable Glass Transition Properties for Cryopreservation over Trehalose in Specific Conditions

While trehalose is often cited as a superior cryoprotectant due to a higher glass transition temperature (Tg) in its pure form, sucrose demonstrates key advantages under practical cryopreservation conditions. In maximally freeze-concentrated 40% w/w solutions, the Tg of the sucrose solution was found to be -47°C, compared to -39.5°C for the trehalose solution. However, sucrose's higher solubility in water allows for the formation of vitrified (glassy) states at lower concentrations, a significant processing advantage. This means less material is needed to achieve the desired protective amorphous state during freezing.

Evidence DimensionGlass Transition Temperature (Tg') of 40% w/w Freeze-Concentrated Solution
Target Compound Data-47°C for Sucrose
Comparator Or Baseline-39.5°C for Trehalose
Quantified DifferenceSucrose has a 7.5°C lower Tg' in this specific state, but requires a lower concentration to achieve vitrification.
ConditionsMaximally freeze-concentrated 40% w/w aqueous solutions.

In applications where minimizing solute concentration is critical, sucrose can be a more efficient choice for achieving vitrification and ensuring the stability of biological samples during cryostorage.

Defined Crystallization Behavior Predictably Modified by Common Additives

The crystallization of pure sucrose from supersaturated solutions is rapid and predictable, typically occurring within one day. This behavior can be controllably inhibited by specific additives. The addition of 20% fructose or corn syrup to a supersaturated sucrose solution was shown to completely inhibit crystallization for at least 84 days. In contrast, adding 20% glucose only delayed crystallization to within one week. This differential interaction highlights the importance of using a pure sucrose baseline (CAS 57-50-1) to achieve reproducible control over texture and shelf-life in amorphous or crystalline solid-state formulations.

Evidence DimensionTime to Crystallization from Supersaturated Solution with 20% Additive
Target Compound DataInhibited for >84 days (with 20% fructose or corn syrup)
Comparator Or BaselineCrystallized within 7 days (with 20% glucose); Crystallized within 1 day (pure sucrose)
Quantified DifferenceFructose and corn syrup provide at least a 12-fold increase in crystallization inhibition time compared to glucose.
ConditionsSupersaturated aqueous solution (boiled to 120°C) stored at 20°C.

This allows formulators to precisely control solid-state properties, preventing unwanted crystallization by selecting specific co-solutes, a level of control not possible with undefined sugar mixtures.

Pharmaceutical Excipient for Liquid and Solid Dosage Forms

As a non-reducing sugar, high-purity sucrose provides excellent chemical stability as a filler, binder, and taste-masking agent in tablets and syrups. Its well-defined viscosity in solution allows for consistent processability in liquid formulations and coatings, while its predictable crystallization behavior is essential for creating stable amorphous solid dispersions or controlled crystalline structures.

Stabilizer in Biopharmaceutical Formulations and Cryopreservation

Sucrose is a critical excipient for stabilizing proteins, monoclonal antibodies, and vaccines in both liquid and lyophilized forms. Its ability to form a protective glassy state at lower concentrations than some alternatives makes it an efficient and cost-effective choice for cryopreservation of cells and biological materials where minimizing additive concentration is paramount.

Defined Carbon Source in Cell Culture and Fermentation

In biotechnological applications, high-purity sucrose serves as a reliable and well-characterized carbon source. Using pure sucrose instead of crude mixtures like molasses ensures reproducible fermentation kinetics and eliminates confounding variables from impurities, leading to higher consistency in metabolite production and cell growth.

Reference Standard in Food Science and Thermal Processing

With a distinct and consistent caramelization temperature of 160°C, pure sucrose is the ideal standard for developing and calibrating thermal processes in food manufacturing. Its use ensures reproducible color, flavor, and texture development, a level of control that is unattainable with substitutes like high-fructose corn syrup which have variable and lower decomposition temperatures.

Physical Description

Sucrose appears as white odorless crystalline or powdery solid. Denser than water.
Water or Solvent Wet Solid; Other Solid
Hard, white, odorless crystals, lumps, or powder. [Note: May have a characteristic, caramel odor when heated.]; [NIOSH]
Solid
WHITE SOLID IN VARIOUS FORMS.
Hard, white, odorless crystals, lumps, or powder.
Hard, white, odorless crystals, lumps, or powder. [Note: May have a characteristic, caramel odor when heated.]

Color/Form

Monoclinic sphenoidal crystals, crystalline masses, blocks, or powder
Hard, white ... crystals, lumps, or powder ...

XLogP3

-3.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

342.11621151 Da

Monoisotopic Mass

342.11621151 Da

Boiling Point

Decomposes (NTP, 1992)
decomposes
Decomposes

Heavy Atom Count

23

Taste

Sweet

Density

1.59 at 68 °F (USCG, 1999) - Denser than water; will sink
1.5805 g/cu cm @ 17 °C
1.6 g/cm³
1.59

LogP

-3.7
-3.7 (LogP)
log Kow = -3.70
-3.70
-3.67

Odor

Characteristic caramel
... Odorless ... [Note: May have a characteristic caramel odor when heated].

Decomposition

When heated to decomposition it emits acrid smoke and fumes.
186Â °C

Appearance

Powder

Melting Point

320 to 367 °F (decomposes) (NTP, 1992)
185.5 °C
320-367 °F (decomposes)
320-367 °F (Decomposes)

UNII

C151H8M554

Related CAS

25702-74-3

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 399 of 414 companies (only ~ 3.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Treatment of hyperphosphataemia

Therapeutic Uses

MEDICATION (VET): ITS ORAL USE IN ACETONEMIA OF CATTLE IS CONTROVERSIAL BUT STILL POPULAR. IT IS OFTEN USED ORALLY WITH VINEGAR...IN EMERGENCY TREATMENT OF ACUTE UREA TOXICITY IN CATTLE. DAILY ORAL USE CAN OCCASIONALLY REDUCE INCIDENCE OF BLOAT IN CATTLE ON SPRING PASTURE LOW IN CARBOHYDRATES.
MEDICATION (VET): 20% ORAL SOLN CAUSE REFLEX CLOSURE OF ESOPHAGEAL GROOVE. ... SUGAR IS OCCASIONALLY USED...TO FACILITATE REDN OF EDEMA & EASE OF REPLACEMENT OF PROLAPSED UTERI IN COWS, EWES, BITCHES, ETC, & HAS BEEN USED LOCALLY ON WOUNDS, FOOT ROT, ETC BY LAYMEN & PROFESSIONALS.
IV ADMIN OF HYPERTONIC SOLN OF SUCROSE HAS BEEN EMPLOYED CHIEFLY TO INITIATE OSMOTIC DIURESIS. SUCH PROCEDURE IS NOT COMPLETELY SAFE & RENAL TUBULAR DAMAGE MAY RESULT, PARTICULARLY IN PATIENTS WITH EXISTING RENAL PATHOLOGY. SAFER & MORE EFFECTIVE DIURETICS ARE AVAILABLE. /FORMER USE/

MeSH Pharmacological Classification

Sweetening Agents

Vapor Pressure

0 mmHg (approx) (NIOSH, 2024)
0 mmHg (approx)

Other CAS

57-50-1
92004-84-7

Wikipedia

Sucrose

Drug Warnings

VET: ORAL ADMIN TO YOUNG ANIMALS UNABLE TO DIGEST IT WILL CAUSE OR ACCENT DIARRHEAS.

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Skin conditioning; Soothing; Humectant

Methods of Manufacturing

Obtained from sugar cane (Saccharum officinarum L, Gramineae) and sugar beet (Beta valgaris L, Chenopodiaceae). Sugar cane contains from 15-20% and sugar beet form 10-17% sucrose. Structure: Avery et al, J Chem Soc 1927, 2308; Beevers, Cochrane, Proc Roy Soc 190a, 257 (1947).
By crushing and extraction of sugarcane (Saccharum officinarum) with water or extraction of the sugar beet (Beta vulgaris) with water, evaporating, and purifying with lime, carbon, and various liquids. Also obtainable from sorghum by conventional methods.
Sucrose is extracted commercially from sugar maple

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
.alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl: ACTIVE
CARBOHYDRATE (QV) PRODUCT OF PHOTOSYNTHESIS COMPRISED OF 1, 2, OR MORE SACCHAROSE GROUPS. ... SUGAR IS IMPORTANT SOURCE OF METABOLIC ENERGY IN FOODS, & ITS FORMATION IN PLANTS IS ESSENTIAL FACTOR IN LIFE PROCESS.
Sucrose is the most important industrial sugar
Sucrose was first synthesized enzymatically in the laboratory from potassium D-glucosyl-1-phosphate and D-fructose. The first chemical synthesis was accomplished by reaction of 3,4,6-tri-O-acetyl-1,2-anhydro-alpha-D-glucopyranose with 1,3,4,6-tetra-O-acetyl-D-fructofuranose
Traditionally, the standard /sweetening agent/ is sucrose, both in terms of quality of taste and taste profile
For more General Manufacturing Information (Complete) data for SUCROSE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

SUGARS & SUGAR PRODUCTS BY POLARIMETRIC METHODS.
DETERMINATION IN FOODSTUFF BY SPECTROPHOTMETRY @ 340, 334, OR 365 NM.

Stability Shelf Life

STABLE IN AIR

Dates

Last modified: 08-15-2023
Ten S, Maclaren N: Insulin resistance syndrome in children. J Clin Endocrinol Metab. 2004 Jun;89(6):2526-39. [PMID:15181020]
Aguilera AA, Diaz GH, Barcelata ML, Guerrero OA, Ros RM: Effects of fish oil on hypertension, plasma lipids, and tumor necrosis factor-alpha in rats with sucrose-induced metabolic syndrome. J Nutr Biochem. 2004 Jun;15(6):350-7. [PMID:15157941]
Fukuchi S, Hamaguchi K, Seike M, Himeno K, Sakata T, Yoshimatsu H: Role of fatty acid composition in the development of metabolic disorders in sucrose-induced obese rats. Exp Biol Med (Maywood). 2004 Jun;229(6):486-93. [PMID:15169967]
Lombardo YB, Drago S, Chicco A, Fainstein-Day P, Gutman R, Gagliardino JJ, Gomez Dumm CL: Long-term administration of a sucrose-rich diet to normal rats: relationship between metabolic and hormonal profiles and morphological changes in the endocrine pancreas. Metabolism. 1996 Dec;45(12):1527-32. [PMID:8969287]

Explore Compound Types